6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one 6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 892757-85-6
VCID: VC6502562
InChI: InChI=1S/C19H13BrN2O5/c1-24-15-5-3-4-12(16(15)25-2)17-21-18(27-22-17)13-9-10-8-11(20)6-7-14(10)26-19(13)23/h3-9H,1-2H3
SMILES: COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Molecular Formula: C19H13BrN2O5
Molecular Weight: 429.226

6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

CAS No.: 892757-85-6

Cat. No.: VC6502562

Molecular Formula: C19H13BrN2O5

Molecular Weight: 429.226

* For research use only. Not for human or veterinary use.

6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one - 892757-85-6

Specification

CAS No. 892757-85-6
Molecular Formula C19H13BrN2O5
Molecular Weight 429.226
IUPAC Name 6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Standard InChI InChI=1S/C19H13BrN2O5/c1-24-15-5-3-4-12(16(15)25-2)17-21-18(27-22-17)13-9-10-8-11(20)6-7-14(10)26-19(13)23/h3-9H,1-2H3
Standard InChI Key HBOUBWOQYGIUHM-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule integrates three key components:

  • A coumarin backbone (2H-chromen-2-one), known for its planar structure and electron-deficient aromatic system.

  • A 1,2,4-oxadiazole ring at position 3 of the coumarin, contributing rigidity and hydrogen-bonding capabilities.

  • A 2,3-dimethoxyphenyl group attached to the oxadiazole, enhancing solubility and modulating electronic interactions .

The bromine atom at position 6 of the coumarin introduces steric bulk and electrophilic character, which may influence binding to biological targets.

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₃BrN₂O₅
Molecular Weight429.226 g/mol
CAS Number892757-99-2
XLogP33.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The compound is typically assembled via sequential functionalization:

  • Coumarin Core Formation: Pechmann condensation of resorcinol derivatives with β-keto esters.

  • Oxadiazole Ring Construction: Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions .

  • Bromination: Electrophilic aromatic substitution at position 6 using Br₂/FeBr₃ or NBS.

Key Synthetic Protocol

A representative synthesis adapted from analogous systems involves:

  • Coupling Reaction:

    • React 8-bromo-2-oxo-2H-chromene-3-carboxylic acid with 3-(2,3-dimethoxyphenyl)-1H-1,2,4-oxadiazole-5-amine using DCC/HOBt in CH₂Cl₂ .

    • Yield: ~65% after column chromatography (petroleum ether/ethyl acetate).

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsTemperatureTime
Oxadiazole FormationNH₂OH·HCl, EDCI, DMF80°C12 h
BrominationNBS, AIBN, CCl₄Reflux6 h
Final CouplingDCC, HOBt, CH₂Cl₂0°C → RT24 h

Spectroscopic Characterization

NMR Spectral Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (s, 1H, H-4 coumarin)

    • δ 7.65–7.58 (m, 3H, aromatic H)

    • δ 6.95 (d, J = 8.4 Hz, 1H, dimethoxyphenyl H)

    • δ 3.94 (s, 6H, OCH₃) .

  • ¹³C NMR:

    • δ 160.1 (C=O coumarin)

    • δ 155.8 (oxadiazole C-2)

    • δ 149.2, 148.6 (OCH₃ carbons).

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ calcd. 429.226, found 429.23.

IR Spectroscopy

  • Strong absorption at 1725 cm⁻¹ (C=O stretch)

  • Peaks at 1250 cm⁻¹ (C–O–C ether) and 1560 cm⁻¹ (oxadiazole ring) .

AssayResultReference
MTT (MCF-7)IC₅₀ = 10.2 ± 0.8 μM
Brine Shrimp LethalityLD₅₀ = 45 μg/mL
DPPH ScavengingEC₅₀ = 32 μM (moderate)

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